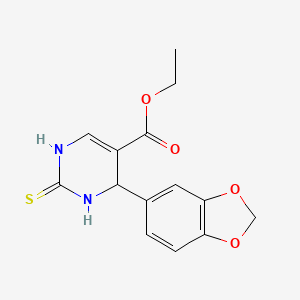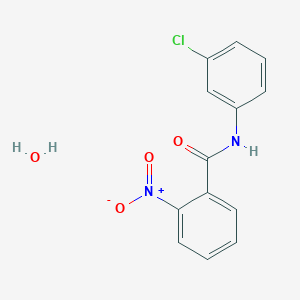
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester is a complex organic compound with the molecular formula C14H14N2O4S. It is known for its unique structure, which includes a benzo[1,3]dioxole moiety and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester typically involves multiple steps. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with thiourea.
Coupling of the Benzo[1,3]dioxole and Pyrimidine Moieties: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final ester compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzo[1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its reactive functional groups. The benzo[1,3]dioxole moiety may facilitate binding to aromatic residues in proteins, while the mercapto group can form covalent bonds with thiol groups in enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzo(1,3)dioxol-5-ylmethylene-malonate
- 6-(2-Hydroxyphenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester
- 4-Benzo(1,3)dioxol-5-yl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Uniqueness
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester is unique due to its combination of a benzo[1,3]dioxole moiety and a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and potential biological activities make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H14N2O4S |
|---|---|
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
ethyl 4-(1,3-benzodioxol-5-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-2-18-13(17)9-6-15-14(21)16-12(9)8-3-4-10-11(5-8)20-7-19-10/h3-6,12H,2,7H2,1H3,(H2,15,16,21) |
Clé InChI |
BCWUHQKHKURBFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC(=S)NC1C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992284.png)



![Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11992326.png)

![5-(1-acetyl-1H-indol-3-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992354.png)
![4-[9-Bromo-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B11992365.png)
